Ethyl 4-bromo-3-methylthiophene-2-carboxylate
Overview
Description
Ethyl 4-bromo-3-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C8H9BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-3-methylthiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting 2-bromo-3-methylthiophene is then esterified with ethyl chloroformate to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution: Typical reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a sulfone or sulfoxide .
Scientific Research Applications
Ethyl 4-bromo-3-methylthiophene-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to pharmacologically active molecules.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-methylthiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions due to the presence of the bromine atom . In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, although specific pathways and targets would depend on the derivative .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-3-fluorothiophene-2-carboxylate: Similar in structure but with a fluorine atom instead of a methyl group.
Ethyl 4-chloro-3-methylthiophene-2-carboxylate: Contains a chlorine atom instead of bromine.
Uniqueness
Ethyl 4-bromo-3-methylthiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it. The presence of the bromine atom makes it particularly useful for further functionalization through substitution reactions .
Properties
IUPAC Name |
ethyl 4-bromo-3-methylthiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-3-11-8(10)7-5(2)6(9)4-12-7/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPDJDUQFBZTNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001191153 | |
Record name | 2-Thiophenecarboxylic acid, 4-bromo-3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001191153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265652-37-7 | |
Record name | 2-Thiophenecarboxylic acid, 4-bromo-3-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=265652-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarboxylic acid, 4-bromo-3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001191153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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